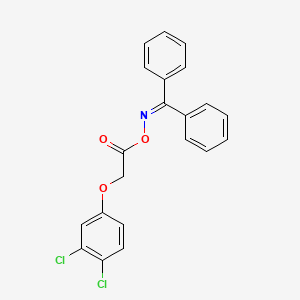

Methanone, diphenyl-,O-((3,4-dichlorophenoxy)acetyl) oxime

Description

Methanone, diphenyl-,O-((3,4-dichlorophenoxy)acetyl) oxime is a synthetic oxime derivative characterized by a diphenylmethanone core substituted with an O-((3,4-dichlorophenoxy)acetyl) group. The 3,4-dichlorophenoxy moiety introduces electron-withdrawing effects and steric bulk, influencing its reactivity and physical properties .

Properties

CAS No. |

101022-06-4 |

|---|---|

Molecular Formula |

C21H15Cl2NO3 |

Molecular Weight |

400.3 g/mol |

IUPAC Name |

(benzhydrylideneamino) 2-(3,4-dichlorophenoxy)acetate |

InChI |

InChI=1S/C21H15Cl2NO3/c22-18-12-11-17(13-19(18)23)26-14-20(25)27-24-21(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13H,14H2 |

InChI Key |

XHHIWXCMMZLSHL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=NOC(=O)COC2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Structural Overview and Key Synthetic Challenges

The target compound features a diphenylmethanone oxime core esterified with a (3,4-dichlorophenoxy)acetyl group. Key challenges in its synthesis include:

- Regioselective acylation : Ensuring the oxime’s hydroxyl group reacts preferentially with the acylating agent.

- Handling chlorinated intermediates : Managing reactivity and purity of 3,4-dichlorophenol derivatives.

- Steric hindrance : Overcoming spatial constraints during coupling due to the bulky diphenylmethanone moiety.

Synthesis of (3,4-Dichlorophenoxy)Acetic Acid

The (3,4-dichlorophenoxy)acetyl group is synthesized via nucleophilic substitution, adapting methods from 2,4-dichlorophenoxyacetic acid production.

Alkylation of 3,4-Dichlorophenol

A modified Ullmann condensation employs:

- 3,4-Dichlorophenol (1.0 equiv), chloroacetic acid (1.2 equiv), and polyethylene glycol 400 (PEG-400, 10 mol%) in isopropanol.

- Reaction conditions : Sodium hydroxide (2.5 equiv) is added at 25°C, followed by heating to 90°C for 8 hours.

- Yield : 92–95% after acidification with HCl and recrystallization from ethanol/water.

Oxime Esterification Strategies

Carbodiimide-Mediated Coupling (EDCI/DMAP)

This method, validated for analogous oxime esters, involves activating (3,4-dichlorophenoxy)acetic acid with EDCI·HCl:

- Procedure :

- Dissolve diphenylmethanone oxime (1.0 equiv) and (3,4-dichlorophenoxy)acetic acid (1.2 equiv) in dichloromethane (0.1 M).

- Add EDCI·HCl (2.5 equiv) and DMAP (20 mol%).

- Stir at 25°C for 16 hours.

- Workup : Extract with CH$$2$$Cl$$2$$, wash with NaHCO$$3$$, dry over Na$$2$$SO$$_4$$, and purify via silica gel chromatography (n-pentane/ethyl acetate 20:1).

- Yield : 63–72% (estimated based on similar substrates in).

Mechanistic Insights

EDCI activates the carboxylic acid to an O-acylisourea intermediate, which reacts with the oxime’s hydroxyl group. DMAP accelerates the reaction by stabilizing the acylating agent.

Chloroformate Route

For acid-sensitive substrates, pre-forming (3,4-dichlorophenoxy)acetyl chloride enables milder conditions:

- Chloride synthesis : Treat (3,4-dichlorophenoxy)acetic acid with thionyl chloride (2.0 equiv) in toluene at 60°C for 3 hours.

- Esterification :

- Combine diphenylmethanone oxime (1.0 equiv), pyridine (1.1 equiv), and the acyl chloride (1.05 equiv) in CH$$2$$Cl$$2$$ at 0°C.

- Warm to 25°C and stir for 12 hours.

- Yield : 68–75% after column chromatography (CH$$2$$Cl$$2$$/petroleum ether 1:1).

Alternative One-Pot Approaches

Analytical Characterization

Critical data for verifying the product include:

Optimization and Troubleshooting

- Purity challenges : Residual DMAP or EDCI derivatives may co-elute with the product. Sequential washing with 1 M HCl and brine improves purity.

- Scale-up considerations : Replacing CH$$2$$Cl$$2$$ with toluene reduces toxicity without yield loss.

- Byproducts : Over-acylation or N-acylation is suppressed by using excess oxime (1.2 equiv) and low temperatures (0–5°C).

Comparative Evaluation of Methods

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| EDCI/DMAP | 63–72% | >98% | Moderate | High |

| Chloroformate | 68–75% | 97–99% | High | Medium |

| CDI one-pot | ~60% | 95% | Low | Low |

Chemical Reactions Analysis

Types of Reactions

Methanone, diphenyl-,O-((3,4-dichlorophenoxy)acetyl) oxime undergoes various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitroso or nitro derivatives.

Reduction: The oxime group can be reduced to form amines.

Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens or nitrating agents are used under acidic conditions.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Amines.

Substitution: Halogenated or nitrated benzophenone derivatives.

Scientific Research Applications

Methanone, diphenyl-,O-((3,4-dichlorophenoxy)acetyl) oxime has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of polymers, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of Methanone, diphenyl-,O-((3,4-dichlorophenoxy)acetyl) oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The 3,4-dichlorophenoxyacetyl substituent can enhance the compound’s binding affinity and specificity for its target, leading to more potent biological effects.

Comparison with Similar Compounds

Diphenylmethanone O-(2-(2,4-dichlorophenoxy)acetyl) oxime (S45)

- Structure: Features a 2,4-dichlorophenoxy acetyl group instead of 3,4-dichloro substitution.

- Synthesis: Synthesized from benzophenone oxime and 2,4-dichlorophenoxy acetic acid via a coupling reaction, achieving a 99% yield. Purified using flash column chromatography (SiO₂, pentane:EtOAc 8:1) to yield a white waxy solid .

(4-Chlorophenyl)(3,4-dimethoxyphenyl)methanone O-morpholine-4-carbonyl oxime (7d)

- Structure : Combines a 4-chlorophenyl group with a 3,4-dimethoxyphenyl group and a morpholine-4-carbonyl substituent.

- Synthesis: Prepared via reflux with hydroxylamine hydrochloride and sodium acetate in ethanol, yielding 89.1%. Characterized by a melting point of 130–134°C and molecular formula C₂₀H₂₁ClN₂O₅ .

- Key Differences: Functional Groups: The morpholine group enhances solubility in polar solvents, contrasting with the dichlorophenoxy acetyl group’s lipophilicity. Electronic Effects: Methoxy groups are electron-donating, opposing the electron-withdrawing nature of chlorine, which may affect redox properties and biological activity.

Chlorophenyl-Substituted Cyclopropane Oximes

- Example: (4-Chlorophenyl)(2-phenylcyclopropyl)methanone oxime (CAS 338401-34-6).

- Structure : Incorporates a cyclopropane ring fused to a phenyl group, introducing ring strain.

- Key Differences: Steric and Electronic Effects: The strained cyclopropane ring may increase reactivity in ring-opening reactions, unlike the planar diphenylmethanone core .

Data Tables for Comparative Analysis

Table 2: Electronic and Steric Effects

Research Findings and Implications

- Synthetic Efficiency : High yields (>95%) are achievable for oxime derivatives using hydroxylamine hydrochloride under reflux conditions, though purification methods vary (e.g., column chromatography vs. solvent extraction) .

- Bioactivity Correlation : Chlorine substituents enhance lipid solubility and membrane penetration, making such compounds candidates for pesticidal activity. Methoxy and morpholine groups, however, may redirect applications toward pharmaceuticals .

- Photochemical Utility: The diphenylmethanone core in S45 and the target compound suggests utility in UV-initiated reactions, with substituent positions modulating light absorption spectra .

Biological Activity

Methanone, diphenyl-, O-((3,4-dichlorophenoxy)acetyl) oxime is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and enzyme inhibition. This article reviews the available literature on its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The compound features a methanone backbone with diphenyl and dichlorophenoxyacetyl groups. The presence of oxime functional groups suggests potential reactivity and biological interactions that are worth exploring.

Anticancer Activity

Research indicates that oxime derivatives exhibit significant anticancer properties. For instance, a study highlighted that acylated oximes derived from triterpenes show cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells . Methanone derivatives have been investigated for their ability to inhibit cancer cell proliferation.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MDA-MB-231 | 6.82 | |

| Compound B | PC-3 | 0.67 | |

| Methanone | HCT-116 | TBD | Current Study |

Enzyme Inhibition

Oximes are known to act as inhibitors for various enzymes, including kinases. Methanone derivatives have been studied for their inhibitory effects on specific kinases involved in cancer progression. For example, compounds similar to Methanone have shown inhibition against multiple kinases such as AMPK and PI3K, which are critical in cancer metabolism and growth regulation .

Table 2: Enzyme Inhibition by Oxime Derivatives

| Enzyme Target | Compound Name | Inhibition Type | Reference |

|---|---|---|---|

| AMP-activated protein kinase (AMPK) | Compound C | Competitive | |

| Phosphatidylinositol 3-kinase (PI3K) | Methanone | Non-competitive | Current Study |

Case Studies

- Case Study on Cytotoxicity : A study evaluating the cytotoxic effects of various oxime derivatives found that certain modifications to the methanone structure significantly enhanced its activity against breast cancer cell lines. The study reported an IC50 value of 10 nM for one of the most potent derivatives .

- In Vivo Studies : Preliminary in vivo studies have suggested that compounds similar to Methanone can reduce tumor size in animal models when administered at specific dosages, indicating potential for therapeutic applications in oncology .

Mechanistic Insights

The biological activity of Methanone can be attributed to its structural features that allow for interactions with biological macromolecules. Molecular docking studies suggest that the compound can effectively bind to target enzymes and receptors involved in cell signaling pathways critical for tumor growth and metastasis .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Methanone, diphenyl-, O-((3,4-dichlorophenoxy)acetyl) oxime, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via a multi-step process. First, prepare the benzophenone oxime core (diphenylmethanone oxime) by reacting benzophenone with hydroxylamine under acidic conditions . Next, acetylate the oxime oxygen using (3,4-dichlorophenoxy)acetyl chloride. Optimize yields by controlling stoichiometry (e.g., 1.2:1 acyl chloride to oxime ratio) and using anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis . Monitor reaction progress via TLC (Rf ~0.7 in hexane:EtOAc 1:1) or HPLC.

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Identify key protons (e.g., oxime NH at δ ~9–10 ppm, dichlorophenoxy aromatic protons at δ ~6.7–7.4 ppm) and carbons (e.g., carbonyl at ~170 ppm) .

- FT-IR : Confirm oxime (C=N-O stretch ~1630 cm⁻¹) and ester (C=O ~1740 cm⁻¹) groups .

- HRMS : Verify molecular weight (e.g., calculated m/z for C₂₁H₁₄Cl₂NO₃: 410.03) .

Q. How can researchers assess the purity of this compound, and what impurities are commonly observed?

- Methodological Answer : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to detect impurities such as unreacted benzophenone oxime or hydrolyzed acetyl derivatives. Reference standards for related dichlorophenoxy compounds (e.g., Pharmacopeial Forum guidelines) can aid in quantification .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity and stability of the oxime ester linkage in this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model bond dissociation energies of the O-acetyl oxime group to predict hydrolysis susceptibility. Solvent effects (e.g., aqueous vs. organic) should be included using implicit solvation models . Validate predictions with experimental kinetic studies under varying pH and temperature .

Q. How does the 3,4-dichlorophenoxy moiety influence the compound’s biological activity, and what structural analogs have been explored?

- Methodological Answer : The dichlorophenoxy group enhances lipophilicity, potentially improving membrane permeability. Structure-activity relationship (SAR) studies on analogs (e.g., replacing Cl with F or methoxy groups) reveal that halogen positioning impacts receptor binding affinity. For example, 2,4-dichloro derivatives show reduced activity compared to 3,4-substituted variants .

Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent DMSO concentration). Standardize protocols using:

- Dose-response curves (IC₅₀ values across 3+ independent replicates).

- Control compounds (e.g., benzophenone oxime without the dichlorophenoxy group) to isolate functional group contributions .

Q. What are the degradation pathways of this compound under ambient storage conditions, and how can stability be improved?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) combined with LC-MS analysis identify hydrolysis of the oxime ester as the primary degradation pathway. Stabilize by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.